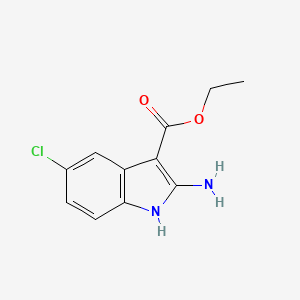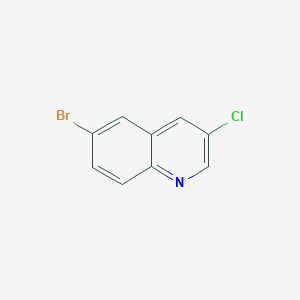
6-Bromo-3-chloroquinoléine
Vue d'ensemble
Description
6-Bromo-3-chloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for further chemical modifications.
Applications De Recherche Scientifique
6-Bromo-3-chloroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of biological pathways and as a probe for understanding enzyme mechanisms.
Medicine: Quinoline derivatives, including 6-Bromo-3-chloroquinoline, exhibit antimicrobial, antimalarial, and anticancer activities
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
Target of Action
It is related to quinoline compounds, which are known to have antimalarial properties . Quinolines, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the parasite to accumulate toxic heme, leading to its death .
Mode of Action
Based on the mode of action of related quinoline compounds, it can be inferred that 6-bromo-3-chloroquinoline might interact with its targets by inhibiting key enzymes, leading to the accumulation of toxic substances within the parasite .
Biochemical Pathways
Quinoline compounds like chloroquine are known to interfere with the heme detoxification pathway in malarial parasites . This interference prevents the conversion of toxic heme to non-toxic hemazoin, leading to the death of the parasite .
Result of Action
Based on the effects of related quinoline compounds, it can be inferred that the action of 6-bromo-3-chloroquinoline might result in the accumulation of toxic heme within malarial parasites, leading to their death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromaniline with ethyl propiolate in the presence of phosphorus trichloride, followed by cyclization to form the quinoline ring . The reaction conditions often include high temperatures and the use of solvents like diphenyl ether.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The method described above can be adapted for large-scale synthesis, ensuring environmental friendliness and operational simplicity. The comprehensive yield can reach up to 70% or more, making it suitable for mass production .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-3-chloroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Suzuki-Miyaura coupling is a common method used to form carbon-carbon bonds with 6-Bromo-3-chloroquinoline.
Common Reagents and Conditions:
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further utilized in medicinal chemistry and materials science.
Comparaison Avec Des Composés Similaires
- 6-Bromo-4-chloroquinoline
- 6-Bromo-2-chloroquinoline
- 3-Bromo-4-chloroquinoline
Comparison: 6-Bromo-3-chloroquinoline is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .
Propriétés
IUPAC Name |
6-bromo-3-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYGTTGTBSWNMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


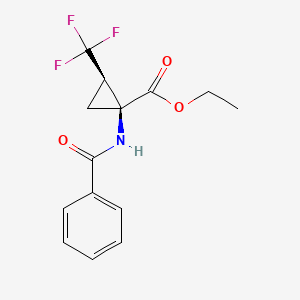
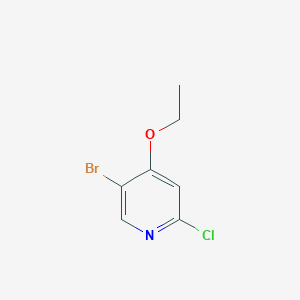
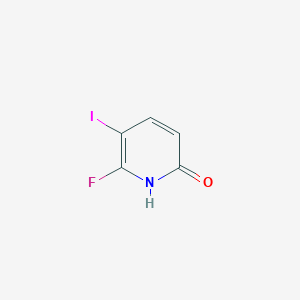
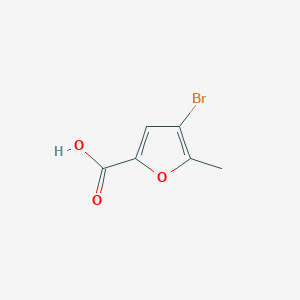
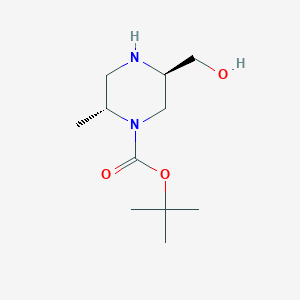
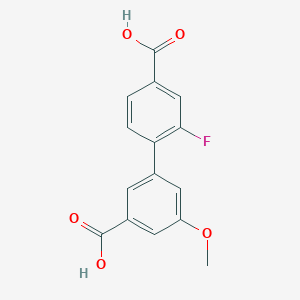
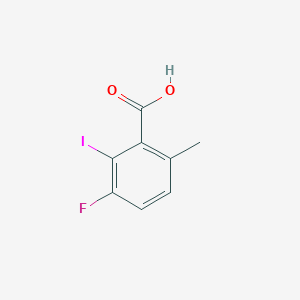
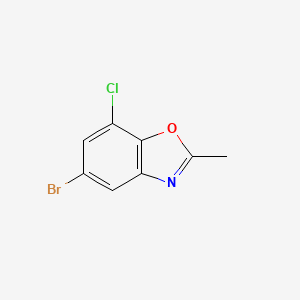
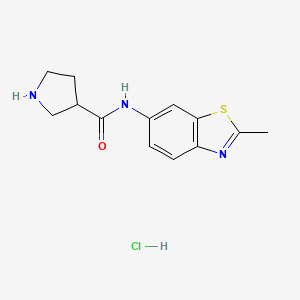
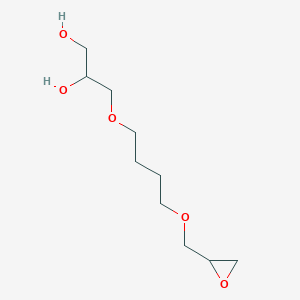
![2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445594.png)
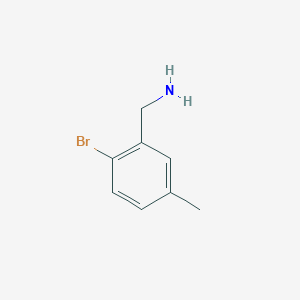
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B1445597.png)
